Cas no 1261762-46-2 (5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol)

5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol is a biphenyl derivative featuring a chloro substituent at the 5-position and a trifluoromethoxy group at the 4'-position, with a hydroxymethyl functional group at the 2-position. This compound is of interest in synthetic chemistry due to its versatile reactivity, particularly in the construction of complex molecules. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The hydroxymethyl moiety allows for further functionalization, enabling its use as a key intermediate in the synthesis of biologically active compounds. Its well-defined structure and purity make it suitable for precision applications in medicinal chemistry and material science.
5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol structure
1261762-46-2 structure
Product Name:5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
CAS No:1261762-46-2
MF:C14H10ClF3O2
MW:302.676213741302
CID:4790844
Update Time:2025-10-19

5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
    • Inchi: 1S/C14H10ClF3O2/c15-11-4-1-10(8-19)13(7-11)9-2-5-12(6-3-9)20-14(16,17)18/h1-7,19H,8H2
    • InChI Key: DKMFNCUQNZFZCT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CO)=C(C=1)C1C=CC(=CC=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 303
  • XLogP3: 4.5
  • Topological Polar Surface Area: 29.5

5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011011740-250mg
5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
1261762-46-2 97%
250mg
484.80 USD 2021-05-31
Alichem
A011011740-500mg
5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
1261762-46-2 97%
500mg
782.40 USD 2021-05-31
Alichem
A011011740-1g
5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol
1261762-46-2 97%
1g
1,490.00 USD 2021-05-31

Additional information on 5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol

Comprehensive Overview of 5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS No. 1261762-46-2)

5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS No. 1261762-46-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique biphenyl backbone and functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines a chloro substituent and a trifluoromethoxy group, which are known to enhance metabolic stability and lipophilicity—key properties for drug development.

The growing interest in 5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol aligns with the increasing demand for fluorinated compounds in medicinal chemistry. Fluorination is a hot topic in modern drug design, as it improves bioavailability and target specificity. Researchers frequently search for terms like "fluorinated biphenyl derivatives" or "trifluoromethoxy applications in pharmaceuticals," reflecting the compound's relevance. Its CAS No. 1261762-46-2 is often queried in databases like PubChem and Reaxys, underscoring its importance in academic and industrial settings.

In agrochemical applications, 5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol is explored for its potential as a precursor to novel pesticides. The trifluoromethoxy moiety is particularly valued for its ability to resist degradation, a trait critical for long-lasting crop protection. Searches for "biphenyl-based agrochemicals" or "chloro-trifluoromethoxy compounds" often lead to discussions about this compound's utility. Its structural features make it a candidate for addressing challenges like pest resistance and environmental persistence.

Synthetic routes to 5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol typically involve cross-coupling reactions, such as Suzuki-Miyaura coupling, to assemble the biphenyl framework. The introduction of the trifluoromethoxy group often employs reagents like trifluoromethyl hypofluorite or silver-mediated fluorination. These methods are frequently searched under terms like "biphenyl synthesis techniques" or "trifluoromethoxy introduction strategies," highlighting the compound's role in advancing synthetic methodologies.

From a regulatory perspective, 5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol is not classified as hazardous under major chemical inventories, making it accessible for research. However, proper handling protocols are recommended due to its organic nature. Environmental impact studies related to fluorinated compounds often cite this molecule as a case study for biodegradability assessments, addressing common queries like "ecological effects of trifluoromethoxy groups."

In conclusion, 5-Chloro-4'-(trifluoromethoxy)biphenyl-2-methanol (CAS No. 1261762-46-2) exemplifies the intersection of innovation and practicality in chemical research. Its applications span pharmaceuticals and agrochemicals, driven by the strategic incorporation of chloro and trifluoromethoxy functionalities. As interest in fluorinated building blocks grows, this compound will likely remain a focal point for scientists addressing global challenges in health and agriculture.

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